N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetyl acetone, followed by condensation with various aromatic and heterocyclic aldehydes and phenacyl bromides .
Molecular Structure Analysis
The molecular structure consists of a triazolo[4,3-b]pyridazine core, with a 6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl group attached to a methyl group. The 6-oxopyridazin-1(6H)-yl moiety completes the structure .
Chemical Reactions Analysis
The compound may undergo various chemical reactions, including substitution, oxidation, and reduction. Further studies are needed to explore its reactivity and potential applications .
Scientific Research Applications
Antiproliferative and Anticancer Activities
Several compounds within the [1,2,4]triazolo[4,3-b]pyridazine class have demonstrated significant anticancer effects due to their ability to inhibit phosphoinositide 3-kinases (PI3Ks) and mammalian target of rapamycin (mTOR). The modification of these compounds, by replacing the acetamide group with an alkylurea moiety, retains their antiproliferative activity against cancer cell lines while dramatically reducing acute oral toxicity. This suggests that these derivatives could serve as potent anticancer agents with lower toxicity profiles, highlighting their potential in cancer therapy (Xiao-meng Wang et al., 2015).
Synthesis and Biological Assessment
The development and synthesis of novel [1,2,4]triazolo[4,3-a]pyridine-3-yl acetamides with an oxadiazol cycle indicate a versatile approach to creating functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives. These compounds have shown a variety of interesting biological properties, making them significant for further pharmacological studies (V. R. Karpina et al., 2019).
Antioxidant Abilities
Research into the antioxidant capabilities of new derivatives bearing the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl moiety has uncovered compounds with significant antioxidant activity, surpassing that of standard antioxidants like ascorbic acid and BHT. This suggests the potential of these compounds in combating oxidative stress-related diseases (R. M. Shakir et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O3/c1-23-12-5-4-9-16-17-10(20(9)18-12)7-14-11(21)8-19-13(22)3-2-6-15-19/h2-6H,7-8H2,1H3,(H,14,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCARLSIHJDKSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)CN3C(=O)C=CC=N3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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